molecular formula C17H23N5O4S B2361481 4-((1H-imidazol-4-yl)sulfonyl)-N-(2-ethoxyphenyl)-1,4-diazepane-1-carboxamide CAS No. 1903585-62-5

4-((1H-imidazol-4-yl)sulfonyl)-N-(2-ethoxyphenyl)-1,4-diazepane-1-carboxamide

Cat. No. B2361481
CAS RN: 1903585-62-5
M. Wt: 393.46
InChI Key: ILAROUUTOMOGQQ-UHFFFAOYSA-N
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Description

4-((1H-imidazol-4-yl)sulfonyl)-N-(2-ethoxyphenyl)-1,4-diazepane-1-carboxamide, also known as Ro-20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzyme. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in many physiological processes. Ro-20-1724 has been widely used in scientific research to study the role of PDEs in various cellular and physiological processes.

Scientific Research Applications

Synthetic Methodologies and Chemical Interactions

Research into the synthesis and coordination behaviors of compounds related to "4-((1H-imidazol-4-yl)sulfonyl)-N-(2-ethoxyphenyl)-1,4-diazepane-1-carboxamide" often focuses on the intricate interplay between different molecular fragments. For instance, the study of compounds such as "1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole" revealed complex rearrangement behaviors and coordination with metal centers, highlighting the chemical versatility of sulfonyl-imidazole frameworks in synthesizing novel metal complexes (Bermejo et al., 2000).

Biological Evaluations

The sulfonyl-imidazole moiety, akin to the core structure of the compound , demonstrates significant biological and pharmacological potential. Compounds bearing this functional group have been synthesized and evaluated for various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. For example, derivatives of sulfamethoxazole have been explored for their analgesic, anti-inflammatory, antioxidant, and antimicrobial activities, showcasing the therapeutic relevance of sulfonyl-imidazole containing compounds (Sahoo et al., 2020).

Drug Development and Pharmacological Screening

The structural motif present in "4-((1H-imidazol-4-yl)sulfonyl)-N-(2-ethoxyphenyl)-1,4-diazepane-1-carboxamide" is pertinent to the design and synthesis of novel pharmacological agents. Research into similar compounds has led to the discovery of new drugs with potential applications in treating various diseases. For instance, fluoro-substituted benzothiazoles containing sulphonamido quinazolinyl imidazole structures have been synthesized and screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, underscoring the compound's relevance in medicinal chemistry (Patel et al., 2009).

properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4S/c1-2-26-15-7-4-3-6-14(15)20-17(23)21-8-5-9-22(11-10-21)27(24,25)16-12-18-13-19-16/h3-4,6-7,12-13H,2,5,8-11H2,1H3,(H,18,19)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAROUUTOMOGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-imidazol-4-yl)sulfonyl)-N-(2-ethoxyphenyl)-1,4-diazepane-1-carboxamide

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